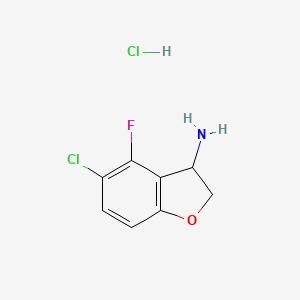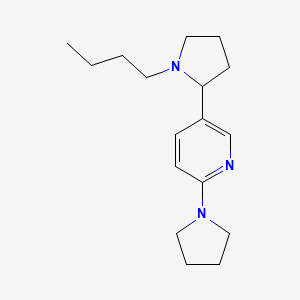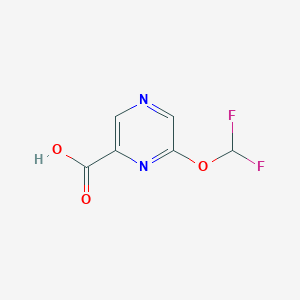
2-(Difluoromethoxy)pyrazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)pyrazine-6-carboxylicacid is a fluorinated heterocyclic compound The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of α-(difluoromethoxy)ketones with arylhydrazines, which can lead to the formation of pyrazine derivatives . This reaction often requires specific catalysts and controlled conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)pyrazine-6-carboxylicacid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)pyrazine-6-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-pyrazine-6-carboxylate, while reduction can produce difluoromethoxy-pyrazine-6-methanol.
Scientific Research Applications
2-(Difluoromethoxy)pyrazine-6-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)pyrazine-6-carboxylicacid involves its interaction with specific molecular targets and pathways. The presence of the difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)pyrazine-6-carbonitrile: Another fluorinated pyrazine derivative with similar structural features.
6-(Difluoromethoxy)pyrazine-2-carbonitrile: A related compound with a different substitution pattern on the pyrazine ring.
Uniqueness
2-(Difluoromethoxy)pyrazine-6-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a difluoromethoxy group and a carboxylic acid group makes it particularly valuable for certain applications in research and industry.
Properties
Molecular Formula |
C6H4F2N2O3 |
|---|---|
Molecular Weight |
190.10 g/mol |
IUPAC Name |
6-(difluoromethoxy)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-4-2-9-1-3(10-4)5(11)12/h1-2,6H,(H,11,12) |
InChI Key |
MKXKSGJIEXWIDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)OC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11806975.png)


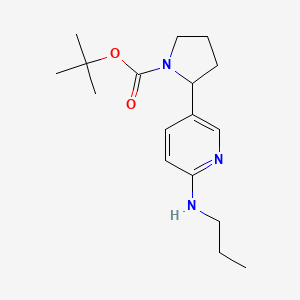

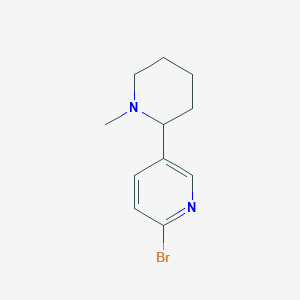
![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)

![4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11807023.png)

![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)
